molecular formula C12H10BrNO3 B1366196 Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate CAS No. 586336-56-3

Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate

Cat. No. B1366196
CAS RN: 586336-56-3
M. Wt: 296.12 g/mol
InChI Key: SYRFDJHLVGFOOT-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a reactant for the preparation of various compounds including CRTH2 receptor antagonists, Indoleamine 2,3-dioxygenase (IDO) inhibitors, Cannabinoid CB1 receptor antagonists, inhibitors of Human Reticulocyte 15-Lipoxygenase-1, and N-(benzoylphenyl)-1H-indole-2-carboxamides as potent antihypertriglyceridemic agents .

Scientific Research Applications

Synthesis of Indole Derivatives

Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate serves as a valuable synthetic intermediate for various indole derivatives. Researchers Pete et al. (2006) have developed methods for the facile synthesis of formyl-1H-indole-2-carboxylates, including the 7-bromo variant, which is instrumental in creating a range of indole-based compounds (Pete, Szöllösy, & Szokol, 2006). Similarly, Pete, Parlagh, and Tőke (2003) discussed synthesizing 5-formyl-1H-indole-2-carboxylates, highlighting the versatility of these compounds in various synthetic routes (Pete, Parlagh, & Tőke, 2003).

Anti-Viral Research

This compound has been explored in the context of anti-viral research. Chai et al. (2006) synthesized a series of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates, closely related to the 7-bromo variant, and evaluated their activities against hepatitis B virus, indicating potential therapeutic applications (Chai, Zhao, Zhao, & Gong, 2006).

Structural and Molecular Studies

Luo et al. (2019) conducted studies on a mecarbinate derivative, which is structurally related to ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate. Their research included single crystal X-ray analysis and vibrational spectral studies, contributing to a deeper understanding of the molecular structure and properties of such compounds (Luo, Ma, Zhou, & Huang, 2019).

properties

IUPAC Name

ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-17-12(16)11-8(6-15)7-4-3-5-9(13)10(7)14-11/h3-6,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRFDJHLVGFOOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407635
Record name Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

586336-56-3
Record name Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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